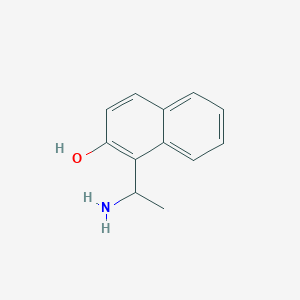

1-(1-Amino-ethyl)-naphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

915866-72-7 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(1-aminoethyl)naphthalen-2-ol |

InChI |

InChI=1S/C12H13NO/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,14H,13H2,1H3 |

InChI Key |

XMXYXFVQPLWZEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC2=CC=CC=C21)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 1 Amino Ethyl Naphthalen 2 Ol and Its Analogues

Classical and Modified Betti Reaction Protocols for Aminobenzylnaphthol Synthesis

The Betti reaction, first reported by Mario Betti in 1900, is a multicomponent reaction involving the condensation of a phenol (B47542) (typically 2-naphthol), an aldehyde, and an amine (often ammonia (B1221849) or a primary amine) to produce α-aminobenzylphenols. wikipedia.orgchem-station.com This reaction is a specific instance of the more general Mannich reaction and offers a straightforward, one-pot route to these valuable compounds. wikipedia.orgmdpi.com

Mechanistic Insights into the Betti Reaction Pathway

The generally accepted mechanism of the Betti reaction begins with the formation of an imine from the reaction of the aldehyde and the amine. wikipedia.org Subsequently, the phenol acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This is followed by deprotonation to regenerate the aromaticity of the phenol ring, yielding the final aminobenzylnaphthol product. wikipedia.org An alternative pathway suggests the initial reaction between the naphthol and the aldehyde to form an ortho-quinone methide (o-QM). This intermediate then undergoes a Michael addition with the amine to furnish the Betti base. rsc.org

Investigations of Solvent Effects and Solvent-Free Reaction Conditions

The choice of solvent can significantly impact the efficiency and outcome of the Betti reaction. While traditional protocols often utilize organic solvents, there has been a considerable push towards greener and more sustainable conditions.

Solvent-Free Conditions: Several studies have demonstrated the successful synthesis of Betti bases under solvent-free conditions, often with heating. mdpi.comnih.gov For instance, a mixture of 2-naphthol (B1666908), an aldehyde, and an amine can be stirred at an elevated temperature (e.g., 60-80°C) to afford the desired product. chem-station.commdpi.com This approach offers advantages in terms of reduced waste and simplified work-up procedures.

Aqueous Media: Water has been explored as an environmentally benign solvent for the Betti reaction. The use of surfactants, such as Triton X-100, can facilitate the reaction in water by forming micelles that stabilize the imine intermediate. nih.gov Reverse zinc oxide nanomicelles have also been employed as a recoverable and reusable catalyst system in aqueous media, demonstrating good activity and high selectivity. rsc.orgrsc.org

Other Solvents: Glycerol has been identified as an effective and biodegradable solvent for the Betti reaction, allowing for rapid reaction times (3-10 minutes) at elevated temperatures (40 or 90°C). nih.gov Polyethylene glycol (PEG-400) has also been used as a solvent, enabling the reaction to proceed at room temperature in the absence of a catalyst. nih.gov

Exploration of Various Catalytic Systems

A wide array of catalysts has been investigated to improve the efficiency, selectivity, and scope of the Betti reaction. These can be broadly categorized as Lewis acids, Brønsted acids, nanoparticles, and ionic liquids.

Lewis and Brønsted Acids:

Lewis Acids: Various Lewis acids have been shown to catalyze the Betti reaction effectively. For example, BF₃·Et₂O has been used in the diastereoselective Friedel–Crafts reaction of 2-naphthol with α-trifluoromethylimines. nih.gov Supported copper triflate (Cu(OTf)₂·SiO₂) has been employed for the three-component coupling of aldehydes, 2-naphthol, and alicyclic amines under neat conditions. nih.gov Other effective Lewis acid catalysts include ceric ammonium (B1175870) nitrate (B79036) (CAN) and FeCl₃·6H₂O. researchgate.netresearchgate.net

Brønsted Acids: Brønsted acids like p-toluenesulfonic acid (p-TSA) and calcined tungstophosphoric acid have been utilized to promote the reaction. rsc.orgderpharmachemica.com Methane sulphonic acid has been used as an inexpensive and readily available catalyst in grindstone chemistry for a solvent-free synthesis. ijcmas.com

Nanoparticles and Heterogeneous Catalysts:

Nanoparticles: Nanocrystalline MgO and TiO₂–HClO₄ have been reported as efficient heterogeneous catalysts for the synthesis of 1-(α-aminoalkyl)naphthols in aqueous and solvent-free conditions, respectively. nih.gov Reverse zinc oxide nanomicelles have proven effective in aqueous media. rsc.orgrsc.org

Other Heterogeneous Catalysts: Acidic alumina (B75360) has been used as a support for microwave-assisted, solvent-free Betti reactions. nih.gov Nitrogen and sulfur-doped porous carbon spheres (NS-PCS) have also been employed as catalysts in water. tandfonline.com

Ionic Liquids and Other Catalysts:

Surfactants: Non-ionic surfactants like Triton X-100 can act as catalysts in aqueous Betti reactions. nih.gov

Tannic Acid: This biodegradable and inexpensive Lewis acid has been explored as a catalyst for the solvent-less synthesis of aminoalkyl and amidoalkyl naphthols. orientjchem.org

| Catalyst Type | Specific Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Lewis Acid | BF₃·Et₂O | Room Temperature | Effective for diastereoselective synthesis. | nih.gov |

| Lewis Acid | Cu(OTf)₂·SiO₂ | Neat, Room Temperature to 40°C | Catalyzes three-component coupling. | nih.gov |

| Brønsted Acid | Calcined Tungstophosphoric Acid | Room Temperature, Dichloromethane | Efficient for one-pot synthesis. | derpharmachemica.com |

| Nanoparticle | Nanocrystalline MgO | Aqueous, Room Temperature | Eco-friendly method for aliphatic amines. | nih.gov |

| Nanoparticle | Reverse ZnO Nanomicelles | Aqueous, 70°C | Recoverable and reusable catalyst. | rsc.orgrsc.org |

| Heterogeneous | Acidic Alumina | Microwave, Solvent-Free | Rapid synthesis of Betti bases. | nih.gov |

| Surfactant | Triton X-100 | Aqueous, Room Temperature | Stabilizes imine intermediate. | nih.gov |

Asymmetric Synthesis Approaches for Enantiopure 1-(1-Amino-ethyl)-naphthalen-2-ol

The development of asymmetric methods to obtain enantiomerically pure this compound is crucial for its application as a chiral ligand or auxiliary in stereoselective transformations. wikipedia.org

Chiral Auxiliary-Mediated Synthesis

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of the reaction. wikipedia.org

In the context of the Betti reaction, a chiral amine, such as (R)- or (S)-1-phenylethylamine, can be used as a chiral auxiliary. chem-station.com The reaction of 2-naphthol, an aldehyde, and a chiral amine can lead to the diastereoselective formation of the corresponding aminobenzylnaphthol. nih.gov The diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the enantiopure product. For example, (S)-Betti base has been successfully used as a chiral auxiliary in the total syntheses of enantiopure alkaloids like (2S,6R)-dihydropinidine. acs.orgnih.gov

Enantioselective Catalytic Methods in Betti Reaction Variants

The development of enantioselective catalysts for the Betti reaction and its variants represents a more atom-economical approach to chiral aminobenzylnaphthols. Chiral phosphoric acids have emerged as powerful catalysts for this purpose. rsc.org

In one example, a chiral phosphoric acid was used to catalyze the formal Betti reaction between phenols and in situ generated N-acyl diaryl ketimines. rsc.org This method allowed for the synthesis of isoindolinone derivatives containing a congested quaternary stereocenter with high yields and excellent enantioselectivities. rsc.org

Furthermore, chiral aminonaphthols, synthesized through Betti-type condensations, have themselves been used as pre-catalysts for other asymmetric transformations, such as the addition of diethylzinc (B1219324) and alkynylzinc reagents to aldehydes, achieving high enantioselectivities. nih.gov Three-component Betti-type condensations using 2-naphthol, formaldehyde (B43269), and chiral amines have been employed to produce chiral 1,3-naphthoxazines, which can be readily converted to chiral N-methyl aminobenzylnaphthols. carnegiescience.edu

| Approach | Key Reagent/Catalyst | Description | Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary-Mediated | (R)- or (S)-1-Phenylethylamine | Diastereoselective Betti reaction followed by separation and removal of the auxiliary. | Enantiopure aminobenzylnaphthols. | chem-station.comnih.gov |

| Chiral Auxiliary-Mediated | (S)-Betti Base | Used as a chiral auxiliary in the synthesis of complex molecules. | High stereoselectivity in alkaloid synthesis. | acs.orgnih.gov |

| Enantioselective Catalysis | Chiral Phosphoric Acid | Catalyzes the formal Betti reaction between phenols and ketimines. | High yields and enantioselectivities for products with quaternary stereocenters. | rsc.org |

| Enantioselective Catalysis | Chiral Aminonaphthols | Products of Betti reactions used as catalysts for other asymmetric reactions. | High enantioselectivities in additions to aldehydes. | nih.gov |

Diastereoselective Control in Multi-Component Condensations

The synthesis of chiral aminonaphthols, such as analogues of this compound, can be achieved with a high degree of diastereoselectivity through multi-component reactions, particularly the Betti reaction. scielo.br The key to controlling the stereochemistry lies in the use of a chiral, non-racemic amine component during the condensation process. scielo.br

For instance, the three-component condensation of a 2-naphthol analogue, an aldehyde (like 2-methoxybenzaldehyde), and a chiral amine such as (S)-(-)-1-phenylethan-1-amine or (S)-(-)-1-(naphthalen-2-yl)ethan-1-amine can produce structurally diverse aminomethylnaphthols with high diastereoselectivity. scielo.br The reaction between 2-naphthol, an aryl aldehyde, and a chiral amine like (S)-1-arylethylamine at elevated temperatures (e.g., 60°C) under solvent-free conditions has been shown to yield the corresponding aminobenzylnaphthol with a specific absolute configuration, which can be reliably determined by NMR analysis and X-ray diffraction. researchgate.net

In a specific example, the reaction of 2-naphthol with α-trifluoromethylimines derived from chiral amines, in the presence of BF₃·Et₂O, proceeded readily to give chiral Betti bases in high yields (71-86%). rsc.org Subsequent hydrogenolysis of the product allowed for the synthesis of 1-(1-amino-2,2,2-trifluoro)ethylnaphthalen-2-ol. rsc.org This demonstrates that the stereocenter on the chiral amine effectively directs the stereochemical outcome of the condensation, leading to the preferential formation of one diastereomer. The choice of base can also control diastereoselectivity; for example, the deprotonation of secondary alkane nitriles with nBuLi leads to anti-β-aminonitriles, while using LHMDS can furnish the syn-diastereomer. nih.gov

Table 1: Examples of Diastereoselective Betti Reactions

| Naphthol Component | Aldehyde Component | Chiral Amine Component | Product Diastereoselectivity | Reference |

|---|---|---|---|---|

| Steroidal 2-naphthol analogue | 2-Methoxybenzaldehyde | (S)-(-)-1-(Naphthalen-2-yl)ethan-1-amine | Major (S,S) and minor (R,S) diastereoisomers isolated | scielo.br |

| 2-Naphthol | Benzaldehyde | (S)-1-(4-Nitrophenyl)ethylamine | (S,S)-1-(phenyl((1'-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol | researchgate.net |

Multi-Component Reactions (MCRs) as Efficient Synthetic Platforms

Multi-component reactions (MCRs) are highly efficient, atom-economical, and selective synthetic routes for constructing complex molecular architectures in a single step. researchgate.netresearchgate.net The Betti reaction, a classic MCR, is a cornerstone for the synthesis of 1-(α-aminoalkyl)-naphthalen-2-ols and their analogues. researchgate.netresearchgate.net This one-pot condensation typically involves a naphthol (most commonly 2-naphthol), an aldehyde, and an amine (such as ammonia or a primary/secondary amine). researchgate.netresearchgate.net

The significance of the Betti reaction lies in its operational simplicity and its ability to generate a diverse library of compounds by varying the three core components. researchgate.netijcmas.com The reaction proceeds through the in-situ formation of an ortho-quinone methide (O-QM) intermediate from the reaction of 2-naphthol and an aldehyde, often catalyzed by an acid. ijcmas.com This highly reactive intermediate is then attacked by the amine nucleophile, followed by aromatization to yield the final 1-aminoalkyl-2-naphthol product. ijcmas.com

A variety of catalysts and conditions have been developed to optimize the Betti synthesis, including the use of deep eutectic solvents, Lewis acids like BiCl₃, and organocatalysts such as L-proline. rsc.orgrsc.org Solvent-free "Grindstone Chemistry" provides a green, energy-efficient alternative that offers good yields in short reaction times. ijcmas.com For example, the reaction of 2-naphthol, various aromatic aldehydes, and p-hydroxyaniline using this method resulted in good yields of the corresponding 1-aminoalkyl-2-naphthols. ijcmas.com Another approach involves the synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol using a three-component system of β-naphthol, benzaldehyde, and ethylenediamine (B42938) in ethanol (B145695) at room temperature. orientjchem.orgresearchgate.net

Strategic Derivatization and Functionalization of the this compound Scaffold

Chemical Transformations at the Naphtholic Hydroxyl Moiety (e.g., Triflation)

The naphtholic hydroxyl group on the this compound scaffold is a key site for further chemical transformations. One important derivatization is its conversion to a triflate (trifluoromethanesulfonate) group. This is typically achieved by treating the aminobenzylnaphthol with triflic anhydride. researchgate.netresearchgate.net

The resulting triflate is a highly valuable intermediate because the triflate group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. researchgate.net For example, the (S,S)-triflate derived from 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol is a precursor for the synthesis of aminophosphine (B1255530) ligands, which are useful in asymmetric catalysis. researchgate.net This transformation effectively converts the phenolic hydroxyl into a versatile functional handle for introducing new groups, such as phosphines, thereby expanding the synthetic utility of the Betti base scaffold.

Modifications and Substitutions on the Amino Group

The amino group is another critical handle for the functionalization and diversification of the this compound core structure. A wide range of modifications can be introduced at this position, significantly altering the properties of the molecule.

One common modification is the reaction of the primary or secondary amine of a Betti base with various electrophiles. For instance, the primary amino group in 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol can be acylated by reacting it with 3,5-dinitrobenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to form the corresponding dinitro-benzamide derivative. orientjchem.org Similarly, Betti bases derived from 2-aminobenzothiazole (B30445) can be readily synthesized, incorporating the benzothiazole (B30560) moiety directly onto the nitrogen atom. nih.gov The Betti reaction itself can be performed with a vast array of amines, including primary and secondary aliphatic amines, aromatic amines, and heterocyclic amines, to generate a library of N-substituted analogues. scielo.brrsc.orgresearchgate.net These modifications are crucial for tuning the steric and electronic properties of the resulting ligands for applications in catalysis or for creating derivatives with specific biological activities. scielo.brnih.gov

Regioselective Functionalization of the Naphthalene (B1677914) Ring System

While the Betti reaction itself regioselectively functionalizes the C1 position of 2-naphthol, further modifications to the naphthalene ring system require strategic approaches to control the position of substitution. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene derivatives can be difficult to control, with the regioselectivity dependent on the existing functional groups. researchgate.net

Modern synthetic methods, particularly those based on directed C-H activation, offer powerful tools for the regioselective functionalization of the naphthalene core. nih.gov These strategies utilize a directing group already present on the molecule (such as the hydroxyl or a derivative of the amino group) to guide a metal catalyst to a specific C-H bond, enabling the introduction of new functional groups at positions that are otherwise difficult to access. nih.gov For instance, metal-catalyzed reactions can selectively introduce alkenyl groups at the β-position of naphthalene. researchgate.net Although specific examples directly on the this compound scaffold are not extensively detailed in the provided context, these general principles of directed C-H activation represent the frontier for achieving precise, regioselective editing of the naphthalene ring system in these complex molecules. researchgate.netnih.gov

Structural Elucidation, Advanced Spectroscopic Characterization, and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is a cornerstone in the characterization of organic molecules. For 1-(1-Amino-ethyl)-naphthalen-2-ol, a multi-technique approach involving NMR, FT-IR, UV-Vis, and mass spectrometry is essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. For this compound, both ¹H and ¹³C NMR are employed to assign the connectivity and, in a chiral environment, can help to establish stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the aminoethyl side chain, and the labile protons of the hydroxyl and amino groups. The naphthalene system will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (-CH-) of the ethyl group, being adjacent to both the aromatic ring and the amino group, would likely appear as a quartet, while the methyl protons (-CH₃) would present as a doublet. The chemical shifts for the hydroxyl (-OH) and amine (-NH₂) protons can vary depending on the solvent and concentration, and these peaks often appear as broad singlets.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The spectrum would display ten signals for the naphthalene ring carbons (some of which may overlap), and two signals for the aliphatic carbons of the ethyl group. The use of advanced NMR experiments, such as HSQC, can correlate the proton and carbon signals, confirming the C-H connectivity. researchgate.net In the presence of a chiral resolving agent, separate signals for the two enantiomers of the racemic mixture may be observed, allowing for enantiomeric discrimination. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene C-H | ~ 7.1 - 7.9 | ~ 110 - 135 |

| Naphthalene C-O & C-C | - | ~ 130 - 155 |

| CH-NH₂ | ~ 4.0 - 4.5 (quartet) | ~ 50 - 60 |

| CH₃ | ~ 1.4 - 1.6 (doublet) | ~ 15 - 25 |

| OH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Vibrational and electronic spectroscopies provide crucial information about the functional groups present and the electronic nature of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A broad, strong band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The N-H stretching of the primary amine group typically appears in the 3300-3500 cm⁻¹ range as a sharper, less intense signal than the O-H band, often presenting as a doublet for a primary amine (R-NH₂). libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the naphthalene ring typically produce several peaks in the 1450-1600 cm⁻¹ region. libretexts.org Out-of-plane C-H bending bands for the substituted naphthalene ring are found at lower frequencies (700-900 cm⁻¹), which can be diagnostic of the substitution pattern. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by the naphthalene chromophore. Naphthalene and its derivatives, like naphthols, exhibit characteristic π→π* electronic transitions. researchgate.net Two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, are typically observed. researchgate.net For 2-naphthol (B1666908), the ¹Lₑ transition is found at a lower wavelength (higher energy, around 35,137 cm⁻¹) and the ¹Lₐ transition at a higher wavelength (lower energy, around 30,342 cm⁻¹). researchgate.net The introduction of the aminoethyl group at the C1 position is expected to cause a slight shift (solvatochromic shift) in the position and intensity of these absorption maxima due to its electronic influence on the naphthalene π-system.

Table 2: Key Spectroscopic Data for Functional Group and Electronic Analysis

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| FT-IR | O-H Stretch (Alcohol) | 3400 - 3650 (broad) |

| FT-IR | N-H Stretch (Amine) | 3300 - 3500 (sharp, doublet) |

| FT-IR | Aromatic C-H Stretch | ~ 3030 - 3100 |

| FT-IR | Aliphatic C-H Stretch | ~ 2850 - 2960 |

| FT-IR | Aromatic C=C Stretch | ~ 1450 - 1600 |

| UV-Vis | ¹Lₐ Band (π→π) | ~ 330 - 340 nm |

| UV-Vis | ¹Lₑ Band (π→π) | ~ 280 - 290 nm |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound (C₁₂H₁₃NO), the molecular weight is 187.24. scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 187. As the compound contains one nitrogen atom, this molecular ion peak adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The fragmentation pattern is highly predictable and diagnostic. The most characteristic fragmentation for aliphatic amines is α-cleavage, where the bond between the α- and β-carbons is broken. libretexts.org In this case, the bond between the methine carbon and the methyl group would cleave, leading to the loss of a methyl radical (•CH₃, mass 15). This results in a highly stable, resonance-stabilized fragment (an iminium ion in resonance with a benzylic cation) at m/z 172, which is expected to be the base peak (the most intense peak in the spectrum). Other potential fragmentations include the loss of the entire aminoethyl side chain or cleavages within the naphthalene ring, though these are typically less favorable.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity | Fragmentation Pathway |

|---|---|---|---|

| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion | - |

| 172 | [C₁₁H₁₀NO]⁺ | Base Peak | α-cleavage: [M - CH₃]⁺ |

| 144 | [C₁₀H₈O]⁺ | Fragment Ion | Loss of ethylamine (B1201723) side chain |

| 115 | [C₉H₇]⁺ | Naphthyl fragment | Ring fragmentation |

Single Crystal X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While spectroscopic methods suggest the molecular structure, only single-crystal X-ray crystallography can provide an unambiguous determination of the atomic arrangement in the solid state, including absolute and relative stereochemistry, bond lengths, bond angles, and torsional angles. ijpsi.org

Analysis of Molecular Conformation and Bond Geometry in the Solid State

An X-ray diffraction study on a suitable single crystal of this compound would reveal its precise three-dimensional geometry. The analysis would confirm the connectivity established by NMR and provide accurate measurements of all bond lengths and angles. For instance, the C-O bond of the hydroxyl group and the C-N bond of the amine would have characteristic lengths. The geometry of the naphthalene ring system, while largely planar, might show slight distortions due to steric interactions with the bulky aminoethyl substituent.

A key feature revealed would be the conformation of the aminoethyl side chain relative to the plane of the naphthalene ring. The torsional angles would define the spatial orientation of the amine and methyl groups. Furthermore, it is common for such structures to exhibit an intramolecular hydrogen bond between the phenolic -OH group and the nitrogen atom of the amino group, forming a stable six-membered ring system. This interaction significantly influences the compound's conformation and chemical properties. nih.gov

Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice, governed by a network of intermolecular interactions.

Hydrogen Bonding: The primary intermolecular forces dictating the supramolecular assembly would be hydrogen bonds. The -OH and -NH₂ groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms are also effective acceptors. nih.govchegg.com This allows for the formation of extensive hydrogen-bonding networks, where molecules link to form dimers, chains, or more complex three-dimensional arrays. These interactions are critical in stabilizing the crystal structure.

π-π Stacking: The planar, electron-rich naphthalene rings are prone to engaging in π-π stacking interactions. libretexts.org In the crystal lattice, molecules would likely arrange themselves so that their naphthalene rings are parallel but offset from one another, maximizing attractive electrostatic and dispersion forces. nih.gov The typical distance for such interactions is between 3.3 and 3.8 Å.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(α-aminoalkyl)-2-naphthols |

| 1-amino-2-naphthol |

| 1-(Phenylpiperidin-1-ylmethyl)naphthalen-2-ol |

| Naphthalene |

| 2-naphthol |

Computational Approaches in Structural and Conformational Investigations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that are complementary to experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for understanding its three-dimensional structure, stability, and dynamic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the ground-state electronic structure of molecules. It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various molecular properties.

In studies of this compound, DFT calculations are typically performed to establish the most stable three-dimensional structure. A common approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). nih.gov A basis set, such as 6-31G(d,p), is used to describe the atomic orbitals. nih.gov The process starts with an initial guess of the molecular geometry, which is then iteratively modified to minimize the total electronic energy. The point at which the energy is at a minimum corresponds to the optimized geometry of the molecule.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the orientation of the amino-ethyl group relative to the naphthalene ring is a key structural feature that can be precisely determined. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Furthermore, DFT is used to calculate the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound calculated using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C1-C(ethyl) | 1.51 Å |

| C(ethyl)-N | 1.47 Å | |

| C2-O | 1.36 Å | |

| O-H | 0.97 Å | |

| Bond Angles | C2-C1-C(ethyl) | 121.5° |

| C1-C(ethyl)-N | 110.8° | |

| C1-C2-O | 120.3° | |

| Dihedral Angle | C2-C1-C(ethyl)-N | 65.4° |

Note: The data presented in this table are representative examples derived from typical DFT calculations for similar aromatic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of the most stable molecular structure, this compound is a flexible molecule that can adopt various shapes, or conformations, in solution. Molecular Dynamics (MD) simulations are a computational method used to explore this flexibility by simulating the movements of atoms and molecules over time.

MD simulations model the molecule's behavior in a simulated environment, often including solvent molecules like water, to mimic real-world conditions. researchgate.net The simulation calculates the forces between atoms using a classical force field and solves Newton's equations of motion to track how the positions and velocities of the atoms change over nanoseconds or even microseconds.

For this compound, MD simulations are crucial for mapping its conformational landscape. The key source of flexibility is the rotation around the single bonds in the amino-ethyl side chain. By simulating the molecule's dynamic movements, researchers can identify the different low-energy conformations that the molecule is likely to adopt. The results are often visualized by plotting the potential energy as a function of specific dihedral angles, revealing the energy barriers between different conformations.

These simulations provide a detailed understanding of the molecule's dynamic behavior, including the relative populations of different conformers at a given temperature and the timescales of transitions between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape can significantly influence its activity.

Table 2: Major Conformers of this compound Identified by Molecular Dynamics Simulation

| Conformer ID | Dihedral Angle (C2-C1-C(ethyl)-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | ~65° | 0.00 | 65% |

| Conf-2 | ~180° | 1.20 | 25% |

| Conf-3 | ~-60° | 2.10 | 10% |

Note: The data in this table are illustrative examples representing plausible results from an MD simulation and have not been derived from a specific published study on this molecule.

Chirality, Stereoisomerism, and Enantiomeric Purity in 1 1 Amino Ethyl Naphthalen 2 Ol Systems

Fundamental Principles of Chirality in Aminobenzylnaphthol Derivatives

Chirality in aminobenzylnaphthol derivatives, including 1-(1-Amino-ethyl)-naphthalen-2-ol, arises from the presence of a stereogenic center. In the case of this compound, the carbon atom bonded to the amino group, the methyl group, the naphthyl group, and a hydrogen atom is a chiral center. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-(1-Amino-ethyl)-naphthalen-2-ol and (S)-1-(1-Amino-ethyl)-naphthalen-2-ol.

These enantiomers exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral entities, such as polarized light or other chiral molecules, differs. This differential interaction is the basis for their separation and their distinct biological activities. The three-dimensional arrangement of the substituents around the chiral center determines the absolute configuration, designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.

In addition to point chirality, some more complex aminobenzylnaphthol derivatives can exhibit axial chirality, a type of stereoisomerism resulting from hindered rotation around a chemical bond. While this compound itself does not possess axial chirality, this is a key consideration in the broader family of related naphthyl compounds. Chiral 1,2-amino alcohols are significant structural motifs found in numerous natural and synthetic compounds with diverse biological activities. nih.gov

Analytical Methodologies for Enantiomeric Excess and Absolute Configuration Determination

The determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, and the assignment of the absolute configuration are crucial steps in the characterization of chiral compounds like this compound. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a powerful and widely used method for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification. The choice of the CSP and the mobile phase is critical for achieving good separation. For aminobenzylnaphthol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective.

| Table 1: Illustrative Chiral HPLC Conditions for Aminobenzylnaphthol Derivatives | |

| Parameter | Condition |

| Column | Chiralpak® IA |

| Mobile Phase | n-hexane/ethanol (B145695) mixtures |

| Flow Rate | 1 mL/min |

| Detection | UV at 250 nm |

| Observation | Selectivity values greater than 1.15 are generally required for effective analytical separation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is another valuable technique. Chiral solvating agents, such as (R)- or (S)-Boc-β-phenylglycine, can be used to form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess. The absolute configuration can also be assigned based on established models that correlate the observed chemical shift differences with the stereochemistry of the analyte. nih.gov

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute stereochemistry of chiral molecules in solution. mdpi.com

Fluorescence-based assays offer a sensitive and high-throughput method for determining enantiomeric excess. nih.gov These assays often involve the formation of fluorescent diastereomeric complexes through dynamic self-assembly. nih.gov For instance, enantiomers of amines can assemble with diol-type ligands containing a binaphthyl moiety to produce complexes with distinct fluorescence properties. nih.gov

| Table 2: High-Throughput Fluorescence Assay for Enantiomeric Excess | |

| Principle | Dynamic self-assembly of the chiral amine with a fluorescent chiral ligand. |

| Components | Chiral amine enantiomers, 2-formylphenylboronic acid, and a chiral diol ligand (e.g., BINOL). nih.gov |

| Detection | Measurement of differential fluorescence wavelength/intensity. nih.gov |

| Advantage | Enables rapid and sensitive determination of enantiomeric excess with minimal sample consumption. nih.gov |

Stereochemical Influence on Molecular Recognition and Chemical Reactivity

The specific three-dimensional structure of each enantiomer of this compound dictates how it interacts with other chiral molecules. This principle of molecular recognition is fundamental to many biological and chemical processes. In a biological context, only one enantiomer may bind effectively to a specific receptor or enzyme active site, leading to the desired physiological response, while the other enantiomer may be inactive or even elicit undesirable effects.

The stereochemistry of this compound and related chiral amino alcohols also significantly influences their chemical reactivity , particularly when they are used as chiral auxiliaries, ligands in asymmetric catalysis, or as key building blocks in the synthesis of complex molecules. nih.gov

When used as a chiral ligand in metal-catalyzed reactions, the stereochemistry of the amino alcohol can create a chiral environment around the metal center. This chiral pocket can then direct the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. The efficiency and stereoselectivity of such catalytic systems are highly dependent on the absolute configuration of the ligand.

As a chiral auxiliary , the this compound moiety can be temporarily incorporated into a prochiral substrate. The stereocenter of the auxiliary then directs the stereoselective transformation of the substrate. After the reaction, the auxiliary can be cleaved and recovered.

Reactivity Profiles and Mechanistic Investigations of 1 1 Amino Ethyl Naphthalen 2 Ol Transformations

Detailed Mechanistic Studies of Betti-Type Condensation Reactions

The primary route to synthesizing 1-(1-amino-ethyl)-naphthalen-2-ol and its derivatives is the Betti reaction, a multicomponent reaction that joins an aldehyde (in this case, acetaldehyde), a primary or secondary amine (ethylamine), and a phenol (B47542) (2-naphthol). wikipedia.orgrsc.orgmdpi.com The Betti reaction is considered a specific case of the more general Mannich reaction. wikipedia.orgrsc.org It is praised for its efficiency and atom economy, allowing for the construction of complex molecules in a single step. researchgate.net

Mechanistic investigations into the Betti reaction have led to two primary proposed pathways, which are not mutually exclusive and may depend on the specific reaction conditions. The key difference lies in the initial step: the reaction between the aldehyde and the amine, or the reaction between the aldehyde and the 2-naphthol (B1666908).

The transformation is characterized by the formation of highly reactive, short-lived intermediates. The two most significant proposed species are imines (specifically, aldimines in this case) and ortho-quinone methides (o-QMs).

Imines/Aldimines: An imine is a compound containing a carbon-nitrogen double bond, formed by the condensation of an aldehyde or ketone with a primary amine. wikipedia.orglibretexts.org In the context of the Betti reaction, one proposed mechanism begins with the formation of an imine from the aldehyde and the amine. wikipedia.orgrsc.org This imine is then protonated, rendering it a potent electrophile. The electron-rich 2-naphthol subsequently attacks the iminium ion in a Friedel-Crafts-type reaction, leading to the final product after deprotonation. wikipedia.org

The formation of the imine intermediate involves the following steps:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde. libretexts.org

Proton Transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org

Elimination: The hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule to form the iminium ion, which is then deprotonated to the neutral imine. libretexts.org

Imines themselves can exhibit varied reactivity; they can act as electrophiles (especially when protonated), nucleophiles, or components in cycloaddition reactions. nih.gov In the Betti reaction, they primarily function as electrophiles. nih.gov

ortho-Quinone Methides (o-QMs): A second, and widely accepted, mechanistic theory posits the initial formation of an ortho-quinone methide (o-QM). rsc.orgresearchgate.netbeilstein-journals.org o-QMs are highly polarized and reactive intermediates derived from phenols. nih.govnih.gov Their reactivity stems from a resonance structure that is aromatic and charge-separated, making the exocyclic carbon highly susceptible to nucleophilic attack. nih.gov

The o-QM pathway is proposed as follows:

o-QM Formation: The reaction of 2-naphthol with an aldehyde, often under acid catalysis, generates the o-QM intermediate in situ. researchgate.netijcmas.com

1,4-Conjugate Addition: The amine then acts as a nucleophile, attacking the electrophilic exocyclic carbon of the o-QM in a 1,4-conjugate (or Michael) addition. researchgate.netnih.gov

Rearomatization: The resulting intermediate rapidly tautomerizes to restore the aromaticity of the naphthalene (B1677914) ring, yielding the final this compound product. researchgate.net

This o-QM pathway is considered the most probable mechanism for many Betti-type reactions. researchgate.net The generation of o-QMs can be facilitated by various catalysts and conditions, and their transient nature makes them powerful tools in synthesis. nih.govrsc.org

| Intermediate Species | Formation Pathway | Role in Betti Reaction | Key Characteristics |

|---|---|---|---|

| Imine/Aldimine | Condensation of an aldehyde and a primary amine. libretexts.org | Acts as an electrophile (as an iminium ion) that is attacked by 2-naphthol. wikipedia.org | Contains a C=N double bond; mildly basic. wikipedia.org |

| ortho-Quinone Methide (o-QM) | Reaction of 2-naphthol with an aldehyde. researchgate.net | Acts as an electrophile for 1,4-conjugate addition by the amine. nih.gov | Highly reactive and polarized; transient intermediate. nih.govnih.gov |

Chemical Transformations Involving the Amino and Hydroxyl Moieties

The amino and hydroxyl groups in this compound are reactive sites that allow for a variety of subsequent chemical modifications. These transformations are crucial for synthesizing new derivatives with applications as chiral ligands, catalysts, and biologically active molecules. rsc.orgresearchgate.net

Formation of Naphthoxazines: One of the most common transformations is the reaction with aldehydes or ketones to form naphthoxazine derivatives. For example, reacting the Betti base with formaldehyde (B43269) leads to the formation of a 1,3-dihydronaphthoxazine ring system. researchgate.netscielo.br This cyclization involves both the amino and hydroxyl groups.

N-Alkylation and N-Methylation: The secondary amine is nucleophilic and can be further functionalized, for instance, through N-alkylation or N-methylation. researchgate.net

Conversion to Amides: The amino group can react with acylating agents to form the corresponding amides. These amidoalkyl naphthols are important intermediates themselves, which can be used to synthesize other heterocyclic structures. orientjchem.org

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be transformed. For instance, it can be converted into a triflate (trifluoromethanesulfonate). researchgate.net This conversion turns the hydroxyl into an excellent leaving group, paving the way for nucleophilic substitution reactions to introduce other functionalities, such as phosphine (B1218219) groups for use in catalysis. researchgate.net

Oxidation: While the naphthalene ring itself can be oxidized, the phenol moiety is also susceptible. Oxidation of naphthols can lead to the formation of naphthoquinones. wikipedia.orgyoutube.com

| Functional Group | Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Amino and Hydroxyl | Cyclization | Formaldehyde | Naphthoxazine | researchgate.netscielo.br |

| Amino | N-Alkylation | Alkyl Halide | Tertiary Amine | researchgate.net |

| Amino | Acylation | Acyl Chloride | Amide | orientjchem.org |

| Hydroxyl | Triflation | Triflic Anhydride | Triflate Ester | researchgate.net |

Acid-Base Chemistry and Proton Transfer Phenomena in Naphthol-Amino Systems

The presence of both an acidic phenolic hydroxyl group and a basic amino group makes this compound an amphoteric compound, capable of acting as either an acid or a base. chemistrytalk.org The acid-base properties and proton transfer dynamics of such systems are complex and have been the subject of significant study, particularly the photoacidity of the naphthol moiety.

2-Naphthol is a well-known photoacid, meaning its acidity dramatically increases upon electronic excitation. core.ac.uk In its ground state, 2-naphthol is a weak acid with a pKa of approximately 9.5. core.ac.ukfranklycaroline.com However, in its first excited singlet state, the pKa drops to around 2.8-3.0, making it a much stronger acid. core.ac.ukfranklycaroline.com This phenomenon is attributed to the redistribution of electron density in the excited state, which can be rationalized by the concept of relieving excited-state antiaromaticity in the naphthalene ring upon deprotonation. nih.gov

In a system containing both a naphthol and an amine, proton transfer can occur between the two groups or with the surrounding solvent. Studies on 1-ammonium-2-naphthol (a closely related structure) have shown that the proton transfer pathway is highly dependent on the solvent. rsc.org In water, excited-state proton transfer (ESPT) was observed from both the hydroxyl (OH) and the ammonium (B1175870) (NH₃⁺) groups. In contrast, in methanol, ESPT was only observed from the ammonium group. rsc.org This highlights the critical role of the solvent in mediating proton transfer events.

The interaction between the acidic naphthol and the basic amine can lead to the formation of a ground-state proton donor-acceptor complex. core.ac.ukacs.org Upon photoexcitation, efficient proton transfer can occur within this complex. acs.org This intramolecular or solvent-mediated proton transfer is a fundamental process that governs the reactivity and spectroscopic properties of naphthol-amino systems.

| Phenomenon | Description | Key Factors | Reference |

|---|---|---|---|

| Amphoterism | The compound can act as both an acid (via the -OH group) and a base (via the -NHR group). | Presence of both acidic and basic functional groups. | chemistrytalk.org |

| Photoacidity | The acidity of the naphthol -OH group increases significantly upon UV light absorption. | Electronic excitation to the S1 state; pKa changes from ~9.5 to ~3.0. | core.ac.ukfranklycaroline.com |

| Excited-State Proton Transfer (ESPT) | Upon excitation, a proton can be transferred from the -OH or protonated amino group to a base or solvent. | Solvent polarity, relative pKa values of the functional groups in the excited state. | rsc.org |

| Proton Donor-Acceptor Complex | Formation of a complex between the acidic naphthol and the basic amine in the ground state. | Hydrogen bonding between the -OH and -NHR groups. | core.ac.ukacs.org |

Applications in Asymmetric Catalysis and Advanced Ligand Design

1-(1-Amino-ethyl)-naphthalen-2-ol as a Precursor for Chiral Ligands

The strategic placement of the amino and hydroxyl groups on the naphthalene (B1677914) backbone of this compound allows for its elaboration into more complex ligand architectures. This transformation is key to unlocking its potential in asymmetric catalysis.

Design and Synthesis of Bidentate and Multidentate N,O-Coordinating Ligands

The amino and hydroxyl moieties of this compound are readily derivatized to create bidentate and multidentate ligands. A common strategy involves the condensation of the amino group with aldehydes or ketones to form Schiff bases. These Schiff base ligands, featuring an imine nitrogen and the original naphtholic oxygen, can effectively chelate to metal centers. nih.gov For instance, reaction with 2-hydroxy-1-naphthaldehyde (B42665) can lead to the formation of multidentate ligands capable of coordinating to metal ions like Fe(III), Al(III), and Cr(III). nih.govresearchgate.netnih.gov The resulting complexes often exhibit well-defined geometries, a crucial factor for inducing enantioselectivity in catalytic reactions. nih.gov

The synthesis of these N,O-coordinating ligands is often straightforward, typically involving a one-pot reaction between the amino alcohol, an aldehyde or ketone, and a metal salt. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the aldehyde or ketone component.

Table 1: Examples of N,O-Coordinating Ligands Derived from Amino-Naphthol Scaffolds

| Ligand Type | Synthetic Precursors | Metal Ions Coordinated | Potential Applications |

| Schiff Base | This compound, Salicylaldehyde derivatives | Cu(II), Ni(II), Co(II), Zn(II) | Asymmetric catalysis, Materials science |

| Tripodal Ligand | Tris(2-aminoethyl)amine, 2-Hydroxy-1-naphthaldehyde | Fe(III), Al(III), Cr(III) | Metal ion sequestration, Catalysis |

Development of Hybrid N,P-Coordinating Ligands

To expand the catalytic scope of this compound derivatives, researchers have explored the development of hybrid ligands containing both nitrogen and phosphorus donor atoms. These N,P-ligands offer a different electronic environment around the metal center compared to their N,O-counterparts, which can lead to unique reactivity and selectivity in catalytic transformations.

The synthesis of these hybrid ligands typically involves the functionalization of the amino group with a phosphorus-containing moiety. For example, the amino group can be reacted with a chlorophosphine to introduce a phosphine (B1218219) group. The resulting N,P-ligand can then be coordinated to a transition metal, such as rhodium, to generate a catalyst for asymmetric hydrogenation. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for a high degree of control over the catalytic process.

Exploration of Other Heteroatom-Containing Ligand Architectures

Beyond N,O and N,P ligands, the versatile scaffold of this compound allows for the incorporation of other heteroatoms to create novel ligand architectures. For example, the introduction of sulfur or other donor atoms can lead to ligands with unique coordination properties and catalytic activities. The development of these new ligand types is an active area of research, driven by the continuous search for more efficient and selective catalysts for a wide range of chemical transformations.

Enantioselective Transformations Catalyzed by this compound Derivatives

Ligands derived from this compound have proven to be highly effective in a variety of enantioselective catalytic reactions. Their well-defined chiral environment allows for precise control over the stereochemical outcome of the reaction.

Asymmetric Addition Reactions (e.g., Organozinc Additions to Aldehydes)

One of the most significant applications of ligands derived from amino alcohols is in the asymmetric addition of organozinc reagents to aldehydes. wikipedia.org This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. nih.govnih.gov

In a typical reaction, a chiral ligand derived from this compound is first complexed with a dialkylzinc reagent. This in-situ generated chiral catalyst then directs the addition of an alkyl group from the organozinc reagent to one of the enantiotopic faces of the aldehyde, leading to the formation of a chiral alcohol with high enantiomeric excess. The catalyst system often benefits from the use of additives like titanium(IV) isopropoxide, which can enhance both the reactivity and the enantioselectivity of the reaction. nih.govnih.gov

Table 2: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde Catalyzed by Amino Alcohol Derivatives

| Catalyst/Ligand | Aldehyde | Product | Enantiomeric Excess (ee) |

| (-)-DAIB | Benzaldehyde | (R)-1-Phenyl-1-propanol | Up to 98% |

| TADDOL | Benzaldehyde | (R)-1-Phenyl-1-propanol | Up to 99% |

| Azetidine Alcohols | Aromatic Aldehydes | Chiral Alcohols | 94-100% |

Asymmetric Hydrogenation and Transfer Hydrogenation Processes

Asymmetric hydrogenation is another area where chiral ligands derived from this compound and its analogs have a significant impact. These reactions involve the addition of hydrogen across a double bond, typically a C=C or C=O bond, to create one or two new stereocenters.

Chiral N,P-ligands derived from this scaffold, when complexed with rhodium or ruthenium, form highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. For example, rhodium complexes of chiral phosphine-phosphite ligands have been successfully employed in the hydrogenation of various functionalized alkenes with excellent enantioselectivities. Similarly, ruthenium-based catalysts bearing these ligands are effective for the hydrogenation of ketones to chiral alcohols.

Transfer hydrogenation, which utilizes a hydrogen donor molecule such as isopropanol (B130326) or formic acid instead of molecular hydrogen, is another important transformation catalyzed by these complexes. This method offers practical advantages in terms of safety and handling. Chiral N,O-ligands derived from this compound, in the form of their ruthenium complexes, have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.

Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, can be rendered asymmetric through the use of chiral catalysts. buchler-gmbh.com This allows for the creation of specific stereoisomers, which is crucial in medicinal chemistry and materials science. Derivatives of this compound have been successfully employed in this context.

For instance, the diastereoselective Friedel-Crafts reaction of 2-naphthol (B1666908) with α-trifluoromethylimines, facilitated by a Lewis acid like BF₃·Et₂O, produces chiral Betti bases. rsc.org This reaction proceeds effectively at room temperature, yielding the desired products in high yields. rsc.org The inherent chirality of the amine portion of the Betti base directs the stereochemical outcome of the reaction. Similarly, bifunctional organocatalysts, such as those based on Cinchona alkaloids combined with a thiourea (B124793) moiety, have proven effective in catalyzing the aza-Friedel-Crafts reaction between 1-naphthol (B170400) and N-Boc ketimines derived from isatin. buchler-gmbh.com These catalytic systems often operate under mild conditions with low catalyst loadings to produce adducts with high enantioselectivity. buchler-gmbh.com

The general approach involves the activation of an electrophile by the catalyst, followed by the nucleophilic attack of a naphthol. The chiral environment created by the ligand directs the attack to one face of the electrophile, resulting in an excess of one enantiomer of the product.

Other Chiral Catalytic Applications in Organic Synthesis

Beyond Friedel-Crafts reactions, these chiral aminonaphthol compounds serve as versatile ligands in other significant organic transformations. Their utility stems from their ability to form stable, stereochemically defined complexes with metals or to act as bifunctional organocatalysts.

One notable application is the enantioselective addition of diethylzinc to aldehydes. Chiral binaphthol derivatives featuring chirogenic aminoalkyl groups at the 3,3'-positions act as efficient ligands for this transformation, yielding chiral secondary alcohols with high enantioselectivities. polyu.edu.hk Research has shown that chiral ligands with tertiary aminoalkyl groups are superior to those with secondary aminoalkyl groups in this reaction. polyu.edu.hk

Another key application is in Michael-type additions. Bifunctional thiourea-tertiary amine organocatalysts have been used to promote the asymmetric Michael-type Friedel-Crafts reaction of naphthols with nitroolefins, achieving enantiomeric excesses of up to 95%. researchgate.net Furthermore, chiral tertiary aminonaphthol ligands have been synthesized and used for the asymmetric catalytic phenyl transfer to aromatic aldehydes, preparing a variety of chiral diarylmethanols in high yields and with excellent enantiomeric excess (up to 99%). rsc.org

Coordination Chemistry of Metal Complexes with this compound Derivatives

The Schiff base derivatives of this compound are excellent chelating agents for a wide range of transition metals. The resulting metal complexes have unique spectroscopic, magnetic, and structural properties with potential applications in various fields.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from this compound typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent, often under reflux. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared by reacting a mixed-ligand system, including an azo-azomethine derivative of 2-naphthol, with the respective metal chlorides in ethanol (B145695). utq.edu.iq Similarly, complexes of Ni(II), Pd(II), Fe(III), and Pt(IV) have been synthesized using a Schiff base ligand derived from 1-hydroxy-2-naphthaldehyde (B49639) and 2-(1H-indol-3-yl)ethylamine. uobaghdad.edu.iq

These complexes are characterized using a suite of analytical techniques:

Elemental Analysis (C.H.N.): Confirms the stoichiometric ratio of the metal and ligand in the complex. uobaghdad.edu.iq

Infrared (FT-IR) Spectroscopy: Identifies the coordination sites of the ligand. A shift in the frequency of the C=N (azomethine) and C-O (phenolic) bands upon complexation indicates the involvement of the nitrogen and oxygen atoms in bonding to the metal ion. scispace.com The appearance of new bands at lower frequencies is attributed to the formation of M-O and M-N bonds. utq.edu.iq

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps in deducing the geometry (e.g., octahedral vs. tetrahedral) and the spin state of the central metal ion. scispace.com

Molar Conductance Measurements: Indicates whether the complexes are electrolytic or non-electrolytic in nature, providing insight into their structure. utq.edu.iquobaghdad.edu.iq

The data gathered from these techniques allow for the determination of the general formula and proposed structure of the complexes.

| Complex | Ligand Type | M:L Ratio | Geometry | Magnetic Moment (B.M.) | Conductivity | Reference |

|---|---|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | Azo-Schiff Base | 1:2 | Octahedral | 4.81 | Non-electrolytic | scispace.com |

| [Ni(L)₂(H₂O)₂] | Azo-Schiff Base | 1:2 | Octahedral | - | Non-electrolytic | utq.edu.iq |

| [Cu(L)₂(H₂O)₂] | Azo-Schiff Base | 1:2 | Octahedral | - | Non-electrolytic | scispace.com |

| [Pd(L)₂] | Indole-Schiff Base | 1:2 | Square Planar | - | - | uobaghdad.edu.iq |

| [Fe(L)Cl(H₂O)₃] | Indole-Schiff Base | 1:1 | Octahedral | - | 1:1 Electrolyte | uobaghdad.edu.iq |

Structure-Activity Relationships in Metal-Ligand Systems and Proposed Mechanisms of Interaction with Molecular Targets

The relationship between the structure of these metal-ligand systems and their activity is a key area of investigation. The geometry of the complex, the nature of the metal ion, and the substituents on the ligand all play a crucial role in determining its properties.

Physicochemical and spectral data indicate that Schiff bases derived from aminonaphthols typically act as bidentate ligands, coordinating to the metal ion through the phenolic oxygen (after deprotonation) and the azomethine nitrogen. utq.edu.iqresearchgate.net This chelation forms a stable ring structure. The resulting complexes often exhibit specific geometries; for instance, Fe(III) and Pt(IV) complexes tend to adopt octahedral geometries, while Pd(II) complexes are often square planar, and Ni(II) can be found in tetrahedral arrangements. uobaghdad.edu.iq

Structure-activity relationship (SAR) analyses on naphthalene derivatives have shown that parameters like hydrogen acceptance (Ha) and hydrophobicity (π) are critical in determining biological response. nih.gov In the context of metal complexes, the coordination to a metal ion significantly alters the electronic properties and steric profile of the organic ligand. This can enhance its interaction with molecular targets.

Advanced Theoretical Chemistry and Computational Modeling in 1 1 Amino Ethyl Naphthalen 2 Ol Research

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(1-amino-ethyl)-naphthalen-2-ol. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine the molecule's ground-state geometry, electron distribution, and molecular orbitals. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a key aspect of predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized around the electron-rich naphthalene (B1677914) ring and the lone pairs of the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons. The distribution of the LUMO would indicate the sites prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

While specific calculated values for this compound are not readily found in current literature, a hypothetical FMO analysis would yield data similar to the table below.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.3 | Energy difference, indicating chemical reactivity. |

Theoretical calculations can also predict the ionization potential (IP) and electron affinity (EA) of this compound.

Ionization Potential: The energy required to remove an electron from the molecule, which can be correlated with the HOMO energy. A lower IP suggests the molecule is more easily oxidized.

Electron Affinity: The energy released when an electron is added to the molecule, which is related to the LUMO energy. A higher EA indicates a greater propensity to accept an electron.

These values are critical for understanding the molecule's behavior in redox reactions and its potential use in electronic materials.

Table 2: Hypothetical Ionization Potential and Electron Affinity Data

| Parameter | Hypothetical Value (eV) | Relation to FMO |

| Vertical Ionization Potential | 6.0 | Related to HOMO Energy |

| Vertical Electron Affinity | 1.0 | Related to LUMO Energy |

Computational Studies of Intermolecular Interactions and Supramolecular Assemblies

The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which can lead to the formation of dimers, larger clusters, and intricate supramolecular assemblies. Computational modeling can be used to:

Investigate the strength and geometry of hydrogen bonds.

Predict the most stable conformations of molecular aggregates.

Understand the role of non-covalent interactions, such as van der Waals forces and π-π stacking of the naphthalene rings, in the formation of larger structures.

These studies are crucial for understanding the compound's solid-state properties, crystal packing, and behavior in biological systems.

Reaction Pathway and Transition State Calculations for Mechanistic Understanding

For any chemical reaction involving this compound, computational chemistry can be used to map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Elucidating Reaction Mechanisms: Providing a step-by-step understanding of how bonds are broken and formed.

Such calculations could be applied, for example, to understand its synthesis, degradation, or metabolic pathways.

Modeling of Solvent Effects and Environmental Influences on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. These models help to:

Predict how the molecule's geometry and electronic structure change in different solvents.

Understand shifts in spectroscopic properties (like UV-Vis absorption) in various media.

Model how the solvent influences reaction rates and equilibria.

This is essential for predicting the compound's behavior in realistic chemical and biological settings.

Future Research Directions and Broader Impact in Chemical Sciences

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of 1-(1-amino-ethyl)-naphthalen-2-ol and related compounds has traditionally been achieved through multicomponent reactions like the Betti or Mannich-type reactions. mdpi.comrsc.org While these one-pot methods are inherently efficient, future research is increasingly focused on aligning them with the principles of green chemistry to enhance sustainability and atom economy.

Key research directions include:

Solvent-Free and Alternative Energy Inputs: A significant push is towards eliminating volatile organic solvents. Methodologies like "Grindstone Chemistry," a solvent-free mechanochemical approach, have been shown to produce 1-aminoalkyl-2-naphthols efficiently. ijcmas.com This energy-efficient method proceeds rapidly at ambient temperatures, often with simple work-up procedures. ijcmas.com Further exploration of microwave-assisted and ultrasound-promoted syntheses also represents a promising avenue for reducing reaction times and energy consumption. rsc.org

Development of Recyclable and Green Catalysts: The field is moving beyond traditional acid catalysts towards more sustainable alternatives. Research into heterogeneous catalysts, such as nano-complexes, ion-exchange resins, and magnetically separable solid acids, is a major focus. rsc.orgtandfonline.combohrium.com These catalysts offer advantages like high efficiency, ease of separation from the reaction mixture, and the potential for multiple reuse cycles, which significantly reduces chemical waste. researchgate.net

Maximizing Atom Economy: Future synthetic designs will aim to maximize the incorporation of all reactant atoms into the final product. One-pot, three-component syntheses are a cornerstone of this approach. tandfonline.com The development of catalytic systems that operate under neutral conditions and avoid the generation of salt byproducts is a critical goal, embodying a truly atom-economical route to this class of compounds. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Aminoalkyl Naphthols

| Methodology | Catalyst Example | Key Advantages |

|---|---|---|

| Grindstone Chemistry | Methane Sulphonic Acid | Solvent-free, energy-efficient, rapid, simple work-up ijcmas.com |

| Heterogeneous Catalysis | Nano-Ni-4MSP2 | High yields, catalyst recyclability, operational simplicity tandfonline.com |

| Magnetic Nanoparticles | MNPs–PhSO3H | Reusable, magnetically separable, solvent-free conditions rsc.org |

| Green Protocol | SO3H-Carbon Catalyst | Eco-friendly catalyst, high yields, solvent-free researchgate.net |

Discovery of Novel Catalytic Applications and Mechanistic Discoveries

The structural motif of this compound, featuring a chiral center and proximate hydroxyl and amino groups, makes it an excellent candidate for use as a chiral ligand or catalyst in asymmetric synthesis. mdpi.com While its direct applications are still emerging, the broader family of Betti bases has shown significant promise.

Future research in this area will likely focus on:

Asymmetric Catalysis: A primary goal is to utilize chiral variants of this compound as ligands for metal-catalyzed asymmetric reactions. Research has demonstrated that related aminonaphthol ligands are effective in nickel-catalyzed enantioselective additions of organozinc reagents to chalcones and in the ethylation of arylaldehydes. rsc.org Future work could expand this to a wider range of carbon-carbon bond-forming reactions, such as asymmetric aldol, Michael, and Friedel-Crafts reactions.

Organocatalysis: The bifunctional nature of the molecule, with both a Lewis basic amino group and a Brønsted acidic hydroxyl group, presents opportunities for its use as an organocatalyst. This dual functionality can be harnessed to activate both nucleophiles and electrophiles simultaneously in a variety of transformations.

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms is crucial for catalyst improvement. The synthesis of aminoalkyl naphthols is believed to proceed through a highly reactive ortho-quinone methide (o-QM) intermediate. ijcmas.comnih.gov Future mechanistic studies will likely employ advanced spectroscopic techniques and computational modeling to further probe the formation and reactivity of these intermediates, not only in the context of synthesis but also in potential catalytic cycles. nih.gov

Rational Design Principles for Tuned Reactivity, Selectivity, and Ligand Performance

The performance of this compound as a ligand or catalyst can be precisely controlled through structural modifications. Rational design principles, guided by mechanistic understanding, are key to developing next-generation compounds with enhanced capabilities.

Key principles for future design include:

Steric and Electronic Tuning: The reactivity and selectivity of naphthol-based ligands can be fine-tuned by altering their steric and electronic properties. nih.govmdpi.com For instance, introducing electron-withdrawing or electron-donating groups on the naphthalene (B1677914) ring system can modulate the acidity of the hydroxyl group and the nucleophilicity of the catalyst-substrate complex. Similarly, modifying the size of the substituents on the amino group can create a specific chiral pocket, enhancing enantioselectivity in asymmetric catalysis. mdpi.com

Scaffold Modification: Moving beyond simple substitution, future research will involve more significant alterations to the naphthol scaffold itself. The design of binaphthyl-based ligands, which are structurally related, has proven highly successful in achieving excellent enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. rsc.org Applying similar design strategies, such as creating bidentate or tridentate versions of the this compound ligand, could lead to catalysts with superior activity and control.

Counteranion and Additive Effects: Research has shown that factors beyond the ligand structure, such as the choice of counteranion or the use of specific additives, can dramatically switch the site-selectivity of a reaction. researchgate.net A systematic investigation into how these external factors influence the catalytic behavior of this compound metal complexes is a critical area for future exploration.

Table 2: Theoretical Impact of Structural Modifications on Ligand Performance

| Modification Site | Type of Modification | Predicted Impact on Performance |

|---|---|---|

| Naphthalene Ring | Add electron-withdrawing groups (e.g., -NO2) | Increases Brønsted acidity of -OH; may alter metal-binding properties. |

| Naphthalene Ring | Add electron-donating groups (e.g., -OCH3) | Decreases Brønsted acidity of -OH; may enhance electron density at the metal center. |

| Amino Group | Increase steric bulk (e.g., replace -H with larger alkyls) | Enhances chiral pocket definition, potentially increasing enantioselectivity. mdpi.com |

| Ethyl Group | Replace methyl with other groups (e.g., -CF3) | Alters electronic properties and steric hindrance near the chiral center. rsc.org |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The intersection of computational science and chemistry is set to revolutionize the discovery and development of compounds like this compound. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate this process. acs.org

Future directions in this domain include:

AI-Driven Retrosynthesis: Planning the synthesis of novel derivatives can be a complex, resource-intensive task. AI-powered retrosynthesis tools can analyze vast reaction databases to predict viable and novel synthetic routes. cas.orgengineering.org.cn By enriching training datasets with diverse and high-quality reaction information, these models can suggest more efficient and innovative ways to access complex target molecules based on the this compound scaffold. cas.org

Predictive Models for Catalyst Performance: One of the most significant impacts of AI will be in the in silico design of new catalysts. ML models can be trained on existing experimental or computational data to predict the enantioselectivity and reactivity of a potential catalyst without the need for its physical synthesis and testing. riken.jpu-tokyo.ac.jp This allows for the rapid screening of vast virtual libraries of potential ligands derived from the core structure, identifying the most promising candidates for experimental validation. acs.orgriken.jp

Rational Dataset Design and Generalization: A key challenge in applying ML to catalysis is the availability of large, unbiased datasets. youtube.com Future research will focus on developing strategies for rational dataset design to build more accurate and generalizable predictive models. youtube.com By integrating statistical modeling with mechanistic insights, researchers can create a more strategic and scalable approach to developing chiral catalysts based on the this compound framework. youtube.com

Table 3: Role of AI/ML in the Lifecycle of this compound

| Application Area | AI/ML Tool | Function and Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Models | Suggests optimal and novel synthetic pathways to the target compound and its derivatives. engineering.org.cnnih.gov |

| Catalyst Design | Predictive Enantioselectivity Models | Screens virtual libraries of ligands to identify structures with high predicted catalytic performance. riken.jpchemistryworld.com |

| Reaction Optimization | Forward-Reaction Prediction | Predicts the likely outcome and yield of a proposed reaction under specific conditions. nih.gov |

| Discovery of Novelty | Data-Driven Methodologies | Identifies underexplored but potentially highly effective catalyst structures from chemical space. youtube.com |

Q & A

Q. What are the optimal synthetic routes for 1-(1-Amino-ethyl)-naphthalen-2-ol, and how can yield be improved?

Methodological Answer: The synthesis typically involves multi-step processes, including hydroxylation and amination of naphthalene derivatives. A common approach is: